SIRT2 Isoform Selectivity Profiling: AGK-2 Exhibits >8-Fold Selectivity Over SIRT1 and SIRT3
AGK-2 hydrochloride is a selective SIRT2 inhibitor with an IC50 of 3.5 μM. In direct enzymatic assays, it inhibits SIRT1 with an IC50 of 30 μM (8.6-fold selectivity) and SIRT3 with an IC50 of 91 μM (26-fold selectivity) [1]. This selectivity profile is distinct from that of Tenovin-6, which in direct comparative testing inhibited both SIRT1 and SIRT2 deacetylation with similar IC50 values, indicating poor isoform discrimination [2]. In contrast, the more recently developed inhibitor TM is highly selective but also targets the demyristoylation activity of SIRT2, a feature absent in AGK-2 [2].
| Evidence Dimension | IC50 against SIRT1 and SIRT3 (selectivity) |
|---|---|
| Target Compound Data | SIRT1 IC50 = 30 μM; SIRT3 IC50 = 91 μM |
| Comparator Or Baseline | Tenovin-6: SIRT1 and SIRT2 inhibited with similar IC50 values |
| Quantified Difference | AGK-2 exhibits 8.6-fold selectivity for SIRT2 over SIRT1 and 26-fold over SIRT3; Tenovin-6 lacks meaningful SIRT2 selectivity |
| Conditions | In vitro enzymatic deacetylation assays using recombinant human sirtuins and fluorogenic peptide substrates |
Why This Matters
Procurement of AGK-2 is essential for studies requiring selective SIRT2 inhibition without confounding SIRT1/3 activity, particularly when Tenovin-6's poor selectivity would obscure target-specific conclusions.
- [1] Tatum PR, Sawada H, Ota Y, et al. Identification of novel SIRT2-selective inhibitors using a click chemistry approach. Bioorg Med Chem Lett. 2014;24(8):1871-1874. View Source
- [2] Spiegelman NA, Price IR, Jing H, et al. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. ChemMedChem. 2018;13(18):1890-1894. View Source
